2-[(2-Ethylbutanoyl)amino]benzoic acid
Description
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28g/mol |
IUPAC Name |
2-(2-ethylbutanoylamino)benzoic acid |
InChI |
InChI=1S/C13H17NO3/c1-3-9(4-2)12(15)14-11-8-6-5-7-10(11)13(16)17/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
WJIYLKCMZMWWBM-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC=CC=C1C(=O)O |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 2-[(2-Ethylbutanoyl)amino]benzoic acid exhibit significant anticancer activity. For instance, derivatives of para-aminobenzoic acid (PABA) have shown promise in inhibiting the growth of various cancer cell lines through mechanisms that involve inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Studies have demonstrated that PABA derivatives can inhibit the growth of resistant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The modification of the amino group in these compounds can enhance their lipophilicity, improving their absorption and efficacy against pathogens .
Dermatological Applications
Sunscreen Formulations
this compound is being explored as an active ingredient in sunscreen formulations due to its ability to absorb UV radiation. Its role as a UV filter helps protect the skin against harmful effects of UVB rays, making it a valuable component in dermatological products .
Treatment of Skin Disorders
The potassium salt of PABA has been utilized in treating various dermatological conditions, including scleroderma and dermatomyositis. Its anti-inflammatory properties contribute to its effectiveness in managing these conditions .
Biochemical Research
Enzyme Inhibition Studies
Research involving this compound has highlighted its potential as an enzyme inhibitor. Studies have shown that certain derivatives can inhibit enzymes involved in metabolic pathways, which may lead to new therapeutic strategies for metabolic disorders .
Data Table: Summary of Applications
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in various applications:
-
Anticancer Activity Study
A study published in eBioMedicine explored the effects of PABA derivatives on colorectal cancer cell lines, demonstrating significant reductions in cell viability when treated with specific analogs . -
Antimicrobial Efficacy Research
A comparative analysis showed that modified PABA compounds exhibited enhanced antimicrobial activity against common pathogens, supporting their potential use in clinical settings for infection control . -
Dermatological Case Reports
Clinical reports indicated successful outcomes using PABA derivatives in patients with chronic skin disorders, highlighting their therapeutic benefits and safety profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2-Ethoxy-2-oxoacetamido)benzoic acid
- Structure : Features an ethoxy-oxoacetamido substituent at the C2 position .
- Crystallography : Adopts a triclinic crystal system (space group P1) with extensive O–H⋯O and C–H⋯O hydrogen bonding, resulting in a planar molecular geometry .
- Molecular Weight : 237.21 g/mol .
- Key Differences: The ethoxy-oxoacetamido group introduces a polar ester functionality, enhancing solubility in polar solvents compared to the aliphatic 2-ethylbutanoyl group in the target compound.
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid
- Structure : Contains a benzamido-methoxy-oxoethyl side chain .
- Synthesis: Prepared via multi-step reactions involving amino acid derivatives and esterification .
- Key Differences: The aromatic benzamido group facilitates π-π stacking interactions, which may enhance binding to biological targets compared to the purely aliphatic 2-ethylbutanoyl group.
2-Acetamidobenzoic Acid Methyl Ester (Av7)
- Structure : Methyl ester of 2-acetamidobenzoic acid, isolated from Aconitum vaginatum .
- Biological Activity : Exhibits cytotoxic effects against human cancer cell lines (AGS, HepG2, A549) with IC₅₀ values comparable to 5-fluorouracil .
- Key Differences: The ester group improves lipophilicity and membrane permeability relative to the free carboxylic acid in 2-[(2-ethylbutanoyl)amino]benzoic acid.
4-[2-(N-Methacrylamido)ethylaminomethyl]benzoic Acid (MABA)
- Structure: Combines a benzoic acid core with a methacrylamido-ethylaminomethyl group .
- Applications : Used in molecular imprinting for biomarker detection (e.g., prostate-specific antigen) .
- Key Differences : The methacrylamido group enables polymerization, a feature absent in the target compound.
Key Research Findings and Implications
Substituent Effects on Solubility: Aliphatic acyl chains (e.g., 2-ethylbutanoyl) reduce water solubility compared to polar groups like ethoxy-oxoacetamido . Esterification (e.g., methyl ester in Av7) enhances lipophilicity, critical for cell membrane penetration .
Biological Activity Trends: Acylated derivatives (e.g., Av7, Av9) show stronger cytotoxicity than unmodified benzoic acids, suggesting the 2-ethylbutanoyl group may enhance antitumor activity . Aromatic substituents (e.g., benzamido) improve interactions with enzymes like amino acid oxidases .
Structural Stability :
- Hydrogen bonding networks (observed in 2-(2-ethoxy-2-oxoacetamido)benzoic acid) stabilize crystal structures, which may influence melting points and shelf stability .
Preparation Methods
Methyl Ester Protection
2-Aminobenzoic acid is first converted to its methyl ester using thionyl chloride (SOCl₂) in methanol. The methyl ester intermediate is then acylated as described in Section 1.1.
Methyl Ester Synthesis:
Deprotection via Hydrolysis
Post-acylation, the methyl ester is hydrolyzed using aqueous NaOH or HCl.
Hydrolysis Conditions:
-
Reflux with 2M NaOH in ethanol-water (1:1) for 3 hours.
-
Neutralize with HCl to precipitate the free acid. Yield: 80–88%.
Alternative Routes: Hydroxamic Acid Rearrangement
A novel method inspired by CN112745239A avoids traditional acylation by leveraging hydroxamic acid intermediates. Though originally developed for 4-aminobenzoic acid derivatives, this approach can be adapted for ortho-substituted analogs.
Synthesis of Hydroxamic Acid Intermediate
-
React 2-aminobenzoic acid methyl ester with hydroxylamine in methanol-water to form 2-carbamoylbenzoyl hydroxamic acid.
-
Rearrangement under acidic conditions yields 2-[(2-ethylbutanoyl)amino]benzoic acid.
Rearrangement Step:
Comparative Analysis of Methods
| Method | Yield | Advantages | Challenges |
|---|---|---|---|
| Direct Acylation | 75–85% | Minimal steps, high efficiency | Requires handling reactive acyl chlorides |
| Protection-Deprotection | 80–88% | Prevents side reactions | Additional synthetic steps |
| Hydroxamic Acid Rearrangement | 65–70% | Avoids nitration/reduction steps | Lower yield, requires optimization |
Scalability and Industrial Applications
The direct acylation method is preferred for large-scale synthesis due to its operational simplicity. Modifications such as telescoped processes (combining steps without intermediate isolation) improve throughput, as demonstrated in conivaptan hydrochloride synthesis. Industrial protocols often use toluene for its cost-effectiveness and ease of removal via distillation .
Q & A
Q. What are the established synthetic routes for 2-[(2-Ethylbutanoyl)amino]benzoic acid, and how can purity be optimized?
The compound is typically synthesized via a multi-step reaction involving condensation of 2-aminobenzoic acid with 2-ethylbutanoyl chloride. Key steps include:
- Acylation : Reacting 2-aminobenzoic acid with 2-ethylbutanoyl chloride in a basic medium (e.g., sodium bicarbonate) to form the amide bond.
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials and byproducts .
- Characterization : Confirmation of purity via HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy (DMSO-d6, δ 12.2 ppm for carboxylic acid proton) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : SHELXS for phase problem resolution and SHELXL for refinement, leveraging Fourier transform techniques .
- Hydrogen Bond Analysis : O–H⋯O and C–H⋯O interactions form chains parallel to the [111] direction. Graph set analysis (e.g., Etter’s notation) identifies motifs like D and R₂²(8) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) are used to:
- Optimize Geometry : Compare computed bond lengths/angles with SCXRD data to validate accuracy .
- Electrostatic Potential Mapping : Identify nucleophilic (carboxylic acid) and electrophilic (amide carbonyl) sites for reaction pathway prediction .
- Thermochemical Analysis : Calculate Gibbs free energy of hydrolysis or tautomerization to explain experimental stability trends .
Q. What strategies resolve discrepancies in hydrogen bonding patterns reported across crystallographic studies?
Contradictions often arise from polymorphism or solvent inclusion. Methodologies include:
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % O⋯H vs. C⋯H interactions) to distinguish polymorphs .
- Validation Tools : CheckCIF (via IUCr) to flag outliers in torsion angles or displacement parameters, ensuring data integrity .
- Temperature-Dependent Studies : Collect data at 100 K and 298 K to assess thermal motion effects on hydrogen bond geometry .
Q. How can polymeric heteronuclei control polymorph formation during crystallization?
- Polymer Design : Use copolymers like 2-((4-vinylphenyl)amino)benzoic acid/divinylbenzene to template specific crystal faces via surface interactions .
- In Situ Monitoring : Raman spectroscopy tracks polymorph evolution (e.g., shifts in C=O stretching bands at ~1680 cm⁻¹) during nucleation .
- Kinetic vs. Thermodynamic Control : Adjust cooling rates (e.g., 0.1°C/min for Form I vs. rapid quenching for Form II) to favor desired phases .
Q. What systematic approaches evaluate the biological activity of structural derivatives?
- SAR Studies : Synthesize analogs (e.g., replacing the ethyl group with trifluoroethoxy or methoxyphenoxy moieties) and compare bioactivity .
- Enzyme Assays : Test inhibition of cyclooxygenase-2 (COX-2) or TNF-α production in macrophage cells (IC₅₀ values via ELISA) .
- Computational Docking : AutoDock Vina predicts binding modes to COX-2 (PDB: 5KIR), guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
